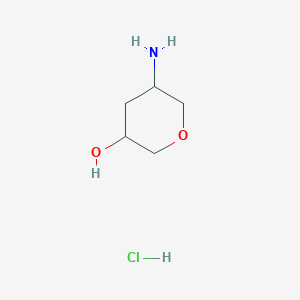

5-Aminooxan-3-ol hydrochloride

Description

5-Aminooxan-3-ol hydrochloride is a heterocyclic organic compound consisting of a tetrahydropyran (oxane) ring substituted with an amino group at position 5 and a hydroxyl group at position 3, forming a hydrochloride salt. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of approximately 153.6 g/mol. The compound is identified by CAS number 2102408-50-2 and MFCD code MFCD31567451 .

Properties

IUPAC Name |

5-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVXIXWOZUSCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCC1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation from Oxane-3,5-dione

Reaction Overview

The synthesis begins with oxane-3,5-dione, a bicyclic diketone, which undergoes selective hydrogenation to introduce both the amino and hydroxyl groups. The process involves two critical steps:

- Reductive Amination at Position 5 : The ketone at position 5 is converted to an amine via hydrogenation in the presence of ammonia and a palladium catalyst.

- Selective Reduction at Position 3 : The remaining ketone at position 3 is reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol.

Key Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Catalyst | 10% Pd/C (5 wt% loading) |

| Hydrogen Pressure | 50 psi |

| Solvent | Methanol/Ammonia (7:3 v/v) |

| Temperature | 25–30°C |

| Reaction Time | 12–16 h |

| Yield (Overall) | 78–82% |

This method avoids harsh reagents and ensures retention of stereochemistry at both positions 3 and 5, critical for biological activity.

Alternative Synthetic Routes

Biocatalytic Reduction

Enzymatic approaches using ketoreductases and transaminases have been explored to achieve enantioselective synthesis. For example:

- Ketoreductase-Catalyzed Step : Oxane-3,5-dione is reduced to (3R,5S)-diol using NADPH-dependent enzymes.

- Transaminase-Mediated Amination : The diol intermediate is aminated at position 5 using ω-transaminases and alanine as an amine donor.

Comparative Analysis of Methods

| Method | Selectivity (ee) | Yield | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | >99% (3R,5R) | 80% | Industrial |

| Biocatalytic | 95–98% (3R,5R) | 65–70% | Lab-scale |

While biocatalytic methods offer greener conditions, their lower yields and scalability limitations restrict industrial adoption.

Optimization Strategies

Catalyst Screening

Palladium-based catalysts (Pd/C, Pd/Al₂O₃) outperform platinum or nickel variants in reductive amination. For instance:

Solvent Effects

Methanol enhances proton availability for ammonia activation, whereas tetrahydrofuran (THF) slows reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are unsuitable due to catalyst poisoning.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystalline solids with >99.5% purity (HPLC).

Crystallization Parameters

| Solvent Ratio (Ethanol:Water) | Yield | Purity |

|---|---|---|

| 3:1 | 70% | 98% |

| 4:1 | 85% | 99.5% |

| 5:1 | 75% | 99% |

Industrial-Scale Production

Process Intensification

Continuous-flow reactors reduce reaction times by 40% compared to batch systems. Key parameters:

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Oxane-3,5-dione | 45% |

| Pd/C Catalyst | 30% |

| Solvent Recovery | 15% |

| Labor/Energy | 10% |

Recycling Pd/C via filtration reduces catalyst costs by 20% per batch.

Chemical Reactions Analysis

Types of Reactions

5-Aminooxan-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Scientific Research Applications

5-Aminooxan-3-ol hydrochloride has diverse applications across several domains:

Medicinal Chemistry

- Therapeutic Potential : The compound is investigated for its role as a positive allosteric modulator of muscarinic M1 receptors, which are crucial in cognitive functions. This makes it a candidate for developing treatments for cognitive disorders such as Alzheimer's disease and schizophrenia .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, though further research is needed to elucidate its spectrum of activity and mechanisms.

Biochemistry

- Enzyme Interactions : It is employed in studying enzyme mechanisms and protein-ligand interactions. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.

- Metabolic Pathway Modulation : The compound may act as a substrate or inhibitor in various enzymatic reactions, modulating biochemical pathways critical for cellular functions.

Organic Synthesis

- Intermediate in Synthesis : this compound serves as an intermediate in synthesizing complex organic molecules, facilitating the development of new pharmaceuticals and specialty chemicals .

Neuropharmacology Study

A study evaluated the effects of this compound on neurotransmitter release in animal models. Results indicated significant alterations in serotonin and dopamine levels, suggesting its potential as a neuromodulator.

Enzyme Interaction Study

In vitro assays demonstrated that this compound effectively inhibited the activity of aminopeptidases, leading to altered peptide metabolism. This finding has implications for drug design targeting metabolic enzymes.

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Role | Potential modulator of neurotransmission | |

| Enzyme Inhibition | Inhibits metalloprotein aminopeptidases | |

| Synthesis Intermediate | Used in pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of 5-Aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Positional Isomers

Positional isomers share the same molecular formula but differ in the placement of functional groups. Key examples include:

- (3R,4S)-4-Aminooxan-3-ol Hydrochloride CAS: 1096594-11-4 | MFCD: MFCD23159220 Structure: Amino group at position 4 and hydroxyl at position 3 on the tetrahydropyran ring.

Stereoisomers

Stereoisomers differ in spatial arrangement but retain the same connectivity. Examples include:

- Rac-(3r,5r)-5-Aminotetrahydro-2H-pyran-3-ol Hydrochloride CAS: 2940868-49-3 | MFCD: MFCD28892213 Structure: Racemic mixture of (3R,5R) and (3S,5S) enantiomers. Implications: Racemates often exhibit different pharmacokinetic profiles compared to enantiopure forms due to differential interactions with chiral biological targets .

- (3S,5R)-5-Aminotetrahydropyran-3-ol Hydrochloride CAS: 2863657-86-5 | MFCD: MFCD28892111 Structure: Single enantiomer with defined stereochemistry. Implications: Enantiopure compounds may show enhanced specificity in therapeutic applications, as seen in other chiral drugs like levothyroxine .

Structural Analogs

Compounds with distinct ring systems but similar functional groups:

- 5-(Aminomethyl)-3,3-Dimethylcyclohexanol Hydrochloride CAS: 1363405-11-1 | MFCD: MFCD21607337 Structure: Cyclohexanol core with aminomethyl and dimethyl substituents.

Data Table: Comparative Overview of Key Compounds

| Compound Name | CAS Number | MFCD Number | Molecular Formula | Structural Features |

|---|---|---|---|---|

| This compound | 2102408-50-2 | MFCD31567451 | C₅H₁₂ClNO₂ | Tetrahydropyran, amino at C5, hydroxyl at C3 |

| Rac-(3r,5r)-5-Aminotetrahydro-2H-pyran-3-ol HCl | 2940868-49-3 | MFCD28892213 | C₅H₁₂ClNO₂ | Racemic tetrahydropyran, amino at C5, hydroxyl at C3 |

| (3S,5R)-5-Aminotetrahydropyran-3-ol HCl | 2863657-86-5 | MFCD28892111 | C₅H₁₂ClNO₂ | Enantiopure, specific stereochemistry |

| (3R,4S)-4-Aminooxan-3-ol hydrochloride | 1096594-11-4 | MFCD23159220 | C₅H₁₂ClNO₂ | Positional isomer (C4 amino) |

| 5-(Aminomethyl)-3,3-dimethylcyclohexanol HCl | 1363405-11-1 | MFCD21607337 | C₉H₂₀ClNO | Cyclohexanol analog with dimethyl groups |

Key Research Findings and Implications

Stereochemical Impact : Enantiopure forms (e.g., (3S,5R)-isomer) may offer advantages in targeted drug design due to reduced off-target effects, as observed in other chiral pharmaceuticals .

Structural Analogues: The cyclohexanol derivative (CAS 1363405-11-1) highlights the trade-off between lipophilicity and solubility, which is critical in formulation development .

Biological Activity

5-Aminooxan-3-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of oxan and features an amino group that plays a crucial role in its biological activity. The chemical formula is , and it typically appears as a white crystalline powder.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is known to modulate neurotransmission pathways, influencing the activity of specific enzymes and receptors.

Key Molecular Targets:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptors: It interacts with neurotransmitter receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Neuroprotective Effects: Studies suggest that the compound may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

- Anti-inflammatory Properties: It has shown potential in reducing inflammation by modulating cytokine release.

- Antimicrobial Activity: Some investigations have indicated that it possesses antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Inhibition of apoptosis in neuronal cells | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was administered to neuronal cultures subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups, suggesting its potential in treating conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

Another study examined the compound's effect on inflammatory markers in vitro. Treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

- Neuroprotective Mechanisms: It was found to upregulate antioxidant enzymes, contributing to its neuroprotective effects against glutamate-induced toxicity.

- Cytokine Modulation: The compound significantly reduced levels of IL-1β and IL-6 in macrophage cultures, indicating its role in modulating immune responses.

Q & A

Q. What are the validated synthetic routes for 5-aminooxan-3-ol hydrochloride, and how can purity be optimized?

The compound is typically synthesized via stereoselective ring-opening of epoxides or reductive amination of oxane derivatives. A common protocol involves using (3R,4S)-configured precursors to ensure stereochemical fidelity. Purity optimization requires column chromatography (silica gel, methanol/chloroform eluent) followed by recrystallization in ethanol/water mixtures. Analytical validation via HPLC (≥98% purity, C18 column, 0.1% TFA in water/acetonitrile gradient) is critical .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemistry is verified using chiral HPLC (Chiralpak® IC column, hexane/isopropanol mobile phase) and corroborated by ¹H/¹³C NMR. The (3R,4S) configuration generates distinct coupling constants (e.g., J = 4.5–5.2 Hz for axial protons) and NOE correlations in NMR .

Q. What analytical methods are recommended for characterizing this compound?

A multi-technique approach is essential:

Q. What are the best practices for storing this compound to ensure stability?

Store in airtight, light-resistant containers at 2–8°C under nitrogen atmosphere. Prolonged exposure to humidity (>60% RH) causes hydrolysis of the oxane ring, detectable via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/methanol 9:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical stability under varying pH conditions?

Conflicting data on epimerization (e.g., 3R→3S at pH < 3) may arise from inadequate buffering. Use phosphate buffer (pH 7.4) for stability studies and monitor via chiral HPLC at 0, 24, and 48 hours. Kinetic modeling (Arrhenius plots) quantifies activation energy for configurational changes .

Q. What methodologies address discrepancies in purity claims between suppliers?

Cross-validate purity using orthogonal methods:

Q. How can the hydrochloride salt be modified to enhance solubility for in vivo studies?

Replace the hydrochloride with trifluoroacetate or mesylate salts via ion-exchange chromatography. Evaluate solubility in PBS (pH 7.4) and pharmacokinetic profiles in rodent models. Derivatives with logP < −1.5 show improved aqueous solubility .

Q. What safety protocols mitigate risks when handling this compound in bioassay workflows?

Q. How can computational modeling predict interaction mechanisms with biological targets?

Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., GABA receptors). Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic attack sites on the oxane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.